molecular formula C10H12N2O6S B2825942 methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate CAS No. 339191-82-1

methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate

Cat. No.: B2825942
CAS No.: 339191-82-1
M. Wt: 288.27
InChI Key: XAUMQBFXHCRFGM-UHFFFAOYSA-N
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Description

Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate is a specialized organic compound designed for chemical and pharmaceutical research applications. This molecule is built on a beta-alanine backbone, a non-proteinogenic amino acid, which is esterified and features a (4-nitrophenyl)sulfonyl (nosyl) protecting group on the nitrogen. The nosyl group is a key functional moiety, often utilized in organic synthesis as a protective group for amines due to its stability and the specific conditions under which it can be removed . Researchers may employ this compound as a key synthetic intermediate for constructing more complex molecules, particularly in the development of sulfonamide-based pharmacophores. Sulfonamide derivatives are a significant area of investigation in medicinal chemistry, with documented research exploring their potential as enzyme inhibitors . For instance, some N-substituted sulfonamide derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CA), which are key therapeutic targets for conditions such as Alzheimer's disease, epilepsy, and glaucoma . The structure of this compound, combining the beta-alaninate moiety with a sulfonamide group, is reminiscent of other researched molecules where similar frameworks are studied for their biological activities and binding interactions with various proteins . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-18-10(13)6-7-11-19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUMQBFXHCRFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with beta-alanine methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine or sulfide compound.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Agents

Research indicates that compounds similar to methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. For instance, studies have demonstrated that derivatives of sulfonamides can effectively target both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Specifically, it can act on enzymes involved in metabolic pathways related to cancer and infectious diseases. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which play a crucial role in tumor growth and metastasis .

Drug Development

In drug development, this compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to form stable linkages with other pharmacophores allows for the design of targeted therapies .

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific properties. For instance, incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability due to the strong intermolecular interactions provided by the sulfonyl group .

Nonlinear Optical Materials

Research has explored the use of this compound in creating nonlinear optical materials. The nitrophenyl group contributes to the nonlinear optical response, making it suitable for applications in photonics and telecommunications .

Molecular Probes

This compound can function as a molecular probe in biochemical assays. Its reactive groups allow it to label biomolecules selectively, facilitating studies on protein interactions and cellular processes .

Drug Delivery Systems

The compound's compatibility with various biological systems makes it a candidate for drug delivery applications. By modifying its structure, researchers can enhance its solubility and bioavailability, improving the efficacy of therapeutic agents delivered using this platform .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntimicrobial agents
Enzyme inhibition
Drug development
Materials SciencePolymer synthesis
Nonlinear optical materials
Biochemical ApplicationsMolecular probes
Drug delivery systems

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications at the nitrophenyl position significantly enhanced activity compared to standard sulfonamides.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrases by sulfonamide-based compounds showed that this compound exhibited potent inhibitory effects, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. The beta-alanine moiety can interact with receptors and transporters, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

a) N-[(4-Methylphenyl)sulfonyl]-β-alaninate Derivatives
  • Example : 7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate .
    • Key Differences :
  • The 4-nitrophenyl group is replaced with a 4-methylphenyl group, reducing electron-withdrawing effects.
  • The methyl substituent increases hydrophobicity compared to the nitro group.
    • Implications :
  • Lower reactivity in electrophilic aromatic substitution due to the electron-donating methyl group.
b) N-(4-Acetyl-2-nitrophenyl)-β-alanine
  • Example : N-(4-Acetyl-2-nitrophenyl)-β-alanine (CAS 4662-63-9) .
    • Key Differences :
  • Substituent position: The nitro group is at the ortho position relative to the acetyl group, unlike the para position in the target compound.
  • Functional groups: An acetyl group replaces the sulfonyl linkage.
    • Implications :
  • Altered steric hindrance and electronic effects due to the ortho-nitro group.
  • Reduced sulfonamide-like reactivity, making it less suitable for nucleophilic attack.

Analogs with Halogen or Heteroatom Modifications

a) Methyl N-[(2',4'-Difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-β-alaninate
  • Example : Compound with IFA identifier .
    • Key Differences :
  • A biphenyl system with iodine and fluorine substituents replaces the 4-nitrophenylsulfonyl group.
  • A carbonyl group instead of a sulfonyl linkage.
    • Implications :
  • Increased molecular weight (MW 467.21 vs. ~300 for the target compound) and lipophilicity.
b) N-{4-Fluoro-3-nitrophenyl}methanesulfonamide
  • Example : CAS 85482-36-6 .
    • Key Differences :
  • A methanesulfonamide group replaces the β-alaninate ester.
  • Nitro and fluoro groups are positioned at meta and para sites.
    • Implications :
  • Reduced esterase susceptibility compared to the methyl ester in the target compound.
  • Potential for dual electron-withdrawing effects (nitro + fluoro).

Functional Group Comparisons

Compound Name Sulfonyl Group Nitro Position Ester Group Molecular Weight Key Feature(s)
Methyl N-[(4-nitrophenyl)sulfonyl]-β-alaninate Yes Para Methyl ~300 (estimated) Strong electron withdrawal
N-(4-Acetyl-2-nitrophenyl)-β-alanine No Ortho None 252.22 Acetyl group introduces steric bulk
N-[(4-Methylphenyl)sulfonyl]-β-alaninate Yes N/A Methyl ~280 (estimated) Hydrophobic methyl substituent
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide Yes Meta None 234.20 Dual nitro + fluoro effects

Biological Activity

Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a beta-alanine backbone with a sulfonyl group attached to a nitrophenyl moiety. The structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : 240.27 g/mol

The compound's unique functional groups contribute to its reactivity and biological interactions, making it a candidate for various applications.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to inhibition of their activity. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that induce cellular damage and apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. For instance, it was found to significantly reduce the viability of A375 melanoma cells with an IC50_{50} value indicating effective cytotoxicity .

Table 1: Summary of Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism of Action
A375 (Melanoma)4.2Induction of apoptosis
MCF-7 (Breast)8.5Cell cycle arrest
HeLa (Cervical)7.0Disruption of microtubule formation

Case Studies

  • Study on Anticancer Efficacy : A study conducted on the effects of this compound on A375 melanoma cells revealed that the compound induced significant apoptosis, characterized by increased levels of caspase-3 activation and PARP cleavage .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth, supporting its potential as a therapeutic agent against infections .

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonamide derivatives to evaluate its unique properties:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundYesYes
Methyl N'-[(4-nitrophenyl)sulfonyl]carbamimidateModerateLow
SulfanilamideYesNone

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate, and how can reaction yields be improved methodologically?

  • Answer : The synthesis typically involves sulfonylation of beta-alanine derivatives with 4-nitrophenylsulfonyl chloride, followed by esterification. Key steps include:

  • Use of coupling agents (e.g., DCC) to stabilize intermediates during amide bond formation .
  • Purification via column chromatography or recrystallization to isolate the product from nitration byproducts.
  • Optimization of solvent polarity (e.g., DMF for sulfonylation, methanol for esterification) to enhance reaction efficiency .
    • Experimental Validation : Monitor reaction progress via TLC or HPLC, and confirm structure using 1H^1H-NMR (e.g., aromatic proton signals at δ 8.2–8.4 ppm for the nitrophenyl group) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide and ester functional groups.
  • FT-IR for characteristic S=O (1350–1160 cm1^{-1}) and ester C=O (1740–1710 cm1^{-1}) stretches .
  • Chromatography :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
  • GC-MS for volatile byproduct analysis .

Advanced Research Questions

Q. How can the environmental fate and degradation pathways of this compound be modeled in aquatic systems?

  • Answer :

  • Experimental Design :
  • Simulate hydrolysis under varying pH (4–10) and temperature (10–40°C) to assess ester bond stability .
  • Use LC-MS/MS to detect degradation products (e.g., 4-nitrophenylsulfonamide, beta-alanine).
  • Theoretical Framework : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation rates based on logP and electronic parameters .

Q. What mechanistic insights exist regarding the compound’s interaction with biological targets, such as enzyme inhibition?

  • Answer :

  • Methodology :
  • Molecular docking studies (e.g., AutoDock Vina) to predict binding affinity with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • Kinetic assays (e.g., UV-Vis spectrophotometry) to measure KiK_i values under competitive inhibition conditions .
  • Data Interpretation : Correlate steric/electronic effects of the nitrophenyl group with inhibitory potency .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Answer :

  • Analytical Strategies :
  • Validate purity (>98%) via elemental analysis and high-resolution mass spectrometry (HRMS) to rule out impurities influencing bioactivity .
  • Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Theoretical Alignment : Frame discrepancies within established biochemical paradigms (e.g., redox microenvironment variability) .

Q. What methodologies are suitable for studying the compound’s oxidative stability under ambient and accelerated storage conditions?

  • Answer :

  • Experimental Protocol :
  • Expose the compound to controlled O2O_2 and UV light levels; monitor nitro group reduction via cyclic voltammetry .
  • Use EPR spectroscopy to detect radical intermediates during degradation .
  • Statistical Analysis : Apply Arrhenius kinetics to extrapolate shelf-life from accelerated stability data .

Q. How can in silico tools predict the compound’s reactivity in novel synthetic or metabolic pathways?

  • Answer :

  • Computational Workflow :
  • Use retrosynthesis algorithms (e.g., Pistachio, Reaxys) to propose feasible derivatization routes .
  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for sulfonamide cleavage .
  • Validation : Cross-reference predictions with experimental LC-MS/MS fragmentation patterns .

Methodological Considerations

  • Theoretical Frameworks : Link experimental designs to conceptual models (e.g., QSAR for environmental fate, Michaelis-Menten kinetics for enzyme studies) to ensure hypothesis-driven research .
  • Data Reproducibility : Implement randomized block designs for bioassays and environmental simulations to minimize bias .

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